2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate
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Overview
Description
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral phosphonium salt that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a pyrrolidinium ring and a diphenylphosphino group. The tetrafluoroborate anion provides stability to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine in the presence of a base such as sodium hydride. The resulting phosphonium salt is then treated with tetrafluoroboric acid to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process may involve crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The pyrrolidinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine.
Substitution: Various substituted pyrrolidinium derivatives.
Scientific Research Applications
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential in drug development, particularly in targeting specific enzymes.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The diphenylphosphino group plays a crucial role in stabilizing the transition states and intermediates, thereby enhancing the reaction rates and selectivity. The pyrrolidinium ring provides additional steric and electronic effects that influence the overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Diphenylphosphino)methylpyridine
- (S)-2-(Diphenylphosphino)methylpyrrolidine
- (S)-2-(Diphenylphosphino)methylpiperidine
Uniqueness
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate stands out due to its chiral nature and the presence of the tetrafluoroborate anion, which provides enhanced stability and solubility. Its unique structural features make it a versatile compound in various chemical transformations and applications.
Properties
Molecular Formula |
C17H21BF4NP |
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Molecular Weight |
357.1 g/mol |
IUPAC Name |
diphenyl(pyrrolidin-1-ium-2-ylmethyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1 |
InChI Key |
WEGZQMKNDYFNNA-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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